REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([CH:8]([C:14]([F:17])([F:16])[F:15])[CH2:9][C:10](OC)=[O:11])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[NH3:19].C(O)(C)C>>[Cl:1][C:2]1[C:7]2[CH:8]([C:14]([F:17])([F:16])[F:15])[CH2:9][C:10](=[O:11])[NH:19][C:6]=2[N:5]=[CH:4][N:3]=1
|
Name
|
methyl 3-(4,6-dichloropyrimidin-5-yl)-4,4,4-trifluorobutanoate
|
Quantity
|
501 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1C(CC(=O)OC)C(F)(F)F)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1.57 L
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Type
|
ADDITION
|
Details
|
Dilute with hexanes (1 L)
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
to give crude product
|
Type
|
CUSTOM
|
Details
|
Triturate this solid with 10% isopropyl alcohol in water (600 mL) and water (1.3 L)
|
Type
|
FILTRATION
|
Details
|
Filter
|
Type
|
CUSTOM
|
Details
|
dry at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC(CC2C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 328.9 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |